molecular formula C24H22N4O4 B3014420 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-06-2

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B3014420
CAS No.: 612053-06-2
M. Wt: 430.464
InChI Key: YUBGFWXCUDRZJD-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex molecule belonging to the pyrano[3,2-c]pyridine class. Its core structure features a fused pyranopyridine scaffold substituted with a 3,4-dimethoxyphenyl group at the 4-position, a pyridin-2-ylmethyl chain at the 6-position, and functional groups including an amino (-NH₂) and cyano (-CN) moiety.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-14-10-20-22(24(29)28(14)13-16-6-4-5-9-27-16)21(17(12-25)23(26)32-20)15-7-8-18(30-2)19(11-15)31-3/h4-11,21H,13,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGFWXCUDRZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, with a molecular weight of approximately 430.45 g/mol. Its structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. A notable study synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and tested them against multiple human tumor cell lines. The results indicated significant antiproliferative activity with IC50 values in the low micromolar range for several derivatives, particularly those with methoxy and bromo substitutions .

The mechanisms by which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Compounds were found to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase.
  • Centrosome De-clustering : This effect was particularly noted in melanoma cells (518 A2), suggesting a novel pathway for targeting cancer cells.
  • Anti-Angiogenic Effects : Both in vitro and in vivo studies demonstrated that these compounds could significantly reduce angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of derivatives were evaluated against eight tumor cell lines. The 3,5-dibromo-4-methoxyphenyl derivative exhibited an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, indicating strong activity .
    • The 3-pentafluorothiophenyl derivative showed high selectivity and activity against specific cell lines (IC50 values: 0.15 μM for EA.hy926 and 0.04 μM for HCT116 p53−/−) while being inactive against others .
  • Comparative Analysis :
    • The activity of the synthesized compounds was compared with existing anticancer agents such as combretastatin-A4. The new derivatives demonstrated comparable or superior activity in certain cases, suggesting potential as lead compounds for further development .

Summary Table of Biological Activities

Compound DerivativeCell Line TestedIC50 (μM)Mechanism
3,5-Dibromo derivativeHT-290.5Microtubule disruption
3-PentafluorothiophenylEA.hy9260.15Centrosome de-clustering
3-PentafluorothiophenylHCT116 p53−/−0.04Antiangiogenic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among pyrano[3,2-c]pyridine derivatives include:

  • Phenyl Ring Substituents: 3,4-Dimethoxyphenyl (Target Compound): The electron-donating methoxy groups enhance solubility and may influence receptor binding through hydrogen bonding or π-π interactions. 3,4-Dichlorophenyl (): Chlorine’s electron-withdrawing nature increases lipophilicity and metabolic stability but reduces solubility. Dichloro derivatives exhibit notable antitubulin activity . 4-Hydroxyphenyl (): The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
  • Alkyl Chain Variations: Pyridin-2-ylmethyl (Target Compound): The 2-pyridyl nitrogen’s position may facilitate unique interactions with biological targets.

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